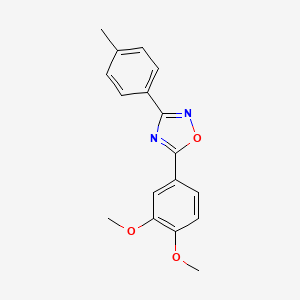
5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves cyclization reactions, often employing conditions such as the presence of SOCl2 for cyclization of benzoylbenzohydrazides to form spectral luminescent properties as seen in related oxadiazoles (Mikhailov et al., 2018). Another method involves condensation of aldehydes and acetophenones with acid hydrazide to form Schiff’s bases, which upon cyclization yield 1,3,4-oxadiazole derivatives (Shankara et al., 2022).
Molecular Structure Analysis
The molecular structures of 1,3,4-oxadiazoles exhibit interesting luminescent properties due to specific substituents, such as phenyl or o-methoxyphenyl groups, which contribute to high quantum yields in various solvents (Mikhailov et al., 2018).
Chemical Reactions and Properties
1,3,4-Oxadiazoles undergo various chemical reactions, including the formation of N-Mannich bases when reacted with formaldehyde solution and primary aromatic amines, displaying a range of biological activities (Al-Wahaibi et al., 2021).
Physical Properties Analysis
The physical properties, such as liquid crystalline behavior, are notable in certain 1,3,4-oxadiazole derivatives. Compounds can exhibit enantiotropic nematic or smectic A phases, influenced by their bent-shaped molecular structures (Zhu et al., 2009).
Chemical Properties Analysis
Chemical properties of 1,3,4-oxadiazoles, including their antimicrobial and antifungal activities, are significant. Various derivatives demonstrate potential activity against a range of microbial strains, with specific compounds showing high fungicidal activities against pathogens like Fusarium oxysporum and Botrytis cinerea (Long et al., 2006).
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities:
- The compound has been utilized in the synthesis of N-Mannich bases, displaying significant antimicrobial activities against various pathogens and exhibiting anti-proliferative activities against several human cancer cell lines, such as prostate cancer, colorectal cancer, and breast cancer. This highlights its potential in cancer treatment and infection control (Al-Wahaibi et al., 2021).
Spectral Luminescent Properties:
- Research on the spectral luminescent properties of related oxadiazole compounds shows their potential in applications requiring luminescence, such as in light-emitting diodes (LEDs) and other optical devices (Mikhailov et al., 2018).
Synthesis of Liquid Crystalline Properties:
- Studies have been conducted on the synthesis of bent-shaped oxadiazole-based compounds, revealing their liquid crystalline properties. This could be significant in the development of new materials for electronic displays and other applications requiring controlled liquid crystalline phases (Zhu et al., 2009).
Anticancer Evaluation:
- Oxadiazole derivatives have been evaluated for their anticancer activity, showing promising results against various human cancer cells, thereby suggesting their use in the development of new anticancer drugs (Polkam et al., 2021).
Photochemical Behavior:
- Investigations into the photochemical behavior of oxadiazole derivatives provide insights into their potential use in photochemical applications, such as in photodynamic therapy or as photo-activated agents (Buscemi et al., 1988).
Synthesis of Polymeric Materials:
- The compound has been used in the synthesis of new polymers with specific properties, such as high thermal stability and fluorescence, which could have applications in advanced materials science (Hamciuc et al., 2005).
Tubulin Inhibition and Cytotoxic Agents:
- Oxadiazole analogues have been studied for their ability to inhibit tubulin polymerization, a mechanism that is critical in the development of new anticancer agents (Ahsan et al., 2017).
Fungicidal Activities:
- Oxadiazole derivatives have shown potential as fungicidal agents, which could be important in agricultural applications and the control of fungal diseases (Long et al., 2006).
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-4-6-12(7-5-11)16-18-17(22-19-16)13-8-9-14(20-2)15(10-13)21-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUNKGWGDUZBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)
![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)

![3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5559144.png)
![phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559151.png)
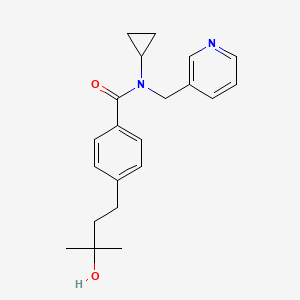
![6-(2-chlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559161.png)
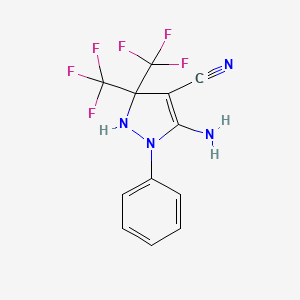
![(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5559172.png)
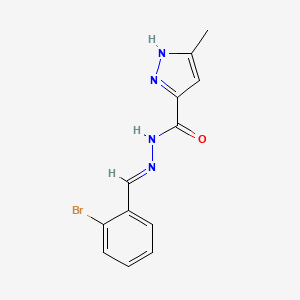
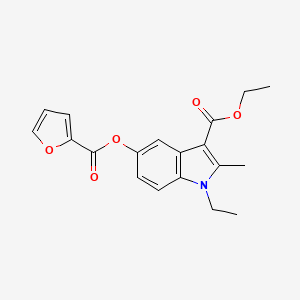
![8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5559186.png)
![4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5559191.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5559196.png)